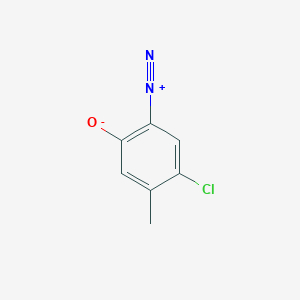

4-Chloro-2-diazonio-5-methylphenolate

Description

4-Chloro-2-diazonio-5-methylphenolate is a diazonium salt characterized by a phenolic backbone substituted with a chlorine atom at the 4-position, a methyl group at the 5-position, and a reactive diazonio (-N≡N⁺) group at the 2-position. Diazonium salts are typically unstable under ambient conditions due to their propensity for decomposition via nitrogen release, making them valuable as intermediates in synthetic chemistry for coupling reactions (e.g., azo dye synthesis) or as arylating agents .

Properties

CAS No. |

63969-36-8 |

|---|---|

Molecular Formula |

C7H5ClN2O |

Molecular Weight |

168.58 g/mol |

IUPAC Name |

4-chloro-2-diazonio-5-methylphenolate |

InChI |

InChI=1S/C7H5ClN2O/c1-4-2-7(11)6(10-9)3-5(4)8/h2-3H,1H3 |

InChI Key |

UDXJHIKEMVSVML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+]#N)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-diazonio-5-methylphenolate typically involves the diazotization of 4-chloro-2-methylphenol. The process begins with the nitration of 4-chloro-2-methylphenol to form 4-chloro-2-nitrophenol. This intermediate is then reduced to 4-chloro-2-aminophenol. The final step involves the diazotization of 4-chloro-2-aminophenol using sodium nitrite and hydrochloric acid under cold conditions to yield 4-chloro-2-diazonio-5-methylphenolate .

Industrial Production Methods

Industrial production of 4-chloro-2-diazonio-5-methylphenolate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-diazonio-5-methylphenolate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.

Coupling Reactions: It can undergo azo coupling reactions with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Sodium Nitrite and Hydrochloric Acid: Used for diazotization.

Phenols and Amines: Used in azo coupling reactions.

Reducing Agents: Such as sodium sulfite for reduction reactions.

Major Products Formed

Azo Compounds: Formed through coupling reactions.

Scientific Research Applications

4-Chloro-2-diazonio-5-methylphenolate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Materials Science: Utilized in the preparation of dyes and pigments.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-chloro-2-diazonio-5-methylphenolate involves its ability to form reactive intermediates, such as diazonium ions, which can participate in various chemical reactions. These intermediates can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diazonio-Phenolate Derivatives

The compound 4-Chloro-2-[(E)-({4-[N-(3,4-dimethyl-isoxazol-5-yl)sulfamoyl]phenyl}iminio)-methyl]phenolate () shares key features with the target molecule, including a diazonio group and phenolic framework. Single-crystal X-ray data reveal torsion angles in the range of −178.92° to 177.69°, indicating a planar aromatic system with minor deviations due to substituent interactions . In contrast, 4-Chloro-2-diazonio-5-methylphenolate’s simpler structure (lacking the isoxazole-sulfamoyl group) likely results in higher reactivity but lower thermal stability.

Table 1: Structural Comparison of Diazonio-Phenolate Derivatives

Chloro-Substituted Aromatic Compounds

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () features a chloro-substituted benzothiazole ring. Unlike diazonio salts, benzothiazoles are thermally stable and exhibit applications in optoelectronics due to extended conjugation.

Cyazofamid (), a chloro-cyano-imidazole sulfonamide, demonstrates the role of electron-withdrawing groups (Cl, CN) in enhancing pesticidal activity. Its stability under agricultural conditions contrasts with the transient nature of diazonio compounds, highlighting trade-offs between reactivity and durability .

Functional Group and Application Comparisons

Reactivity of Diazonio vs. Other Electrophilic Groups

Diazonio groups are superior leaving groups compared to halides or sulfonates, enabling rapid aryl radical formation. For instance, acifluorfen and halosafen () rely on nitro and trifluoromethyl groups for herbicidal activity via electron-deficient aromatic interactions. However, their stability under field conditions contrasts with the transient reactivity of diazonio-based compounds, which are better suited for controlled synthetic steps .

Electronic Properties and DFT Insights

Studies on 6-amino-2-(2′-hydroxyphenyl)benzoxazole () using time-dependent DFT (TD-DFT) reveal excited-state intramolecular proton transfer (ESIPT), a property linked to fluorescence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.